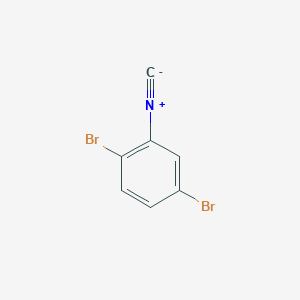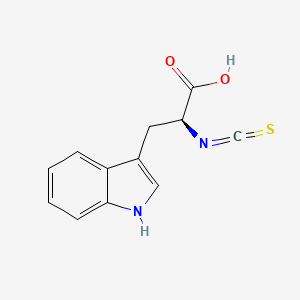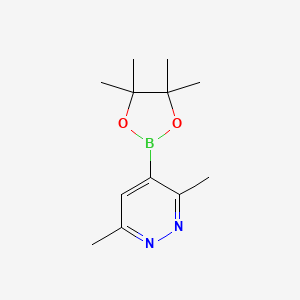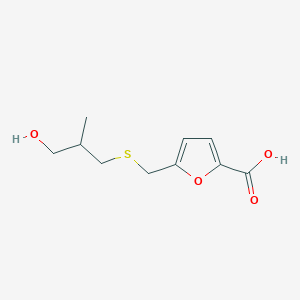
5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid is a complex organic compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound features a furan ring substituted with a carboxylic acid group and a thioether linkage to a hydroxy-methylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxylic acid group and the thioether linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism by which 5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. The thioether and hydroxy groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects. Detailed studies on its binding affinity, specificity, and overall impact on cellular processes are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Furancarboxylic acids: Compounds with a carboxyl group directly linked to the furan ring.
Furylalkanoic acids: Compounds with a carboxyl group linked to a substituent group such as a methyl or vinyl group.
Furylalkenoic acids: Similar to furylalkanoic acids but with an alkenyl substituent.
Uniqueness
What sets 5-(((3-Hydroxy-2-methylpropyl)thio)methyl)furan-2-carboxylic acid apart is the presence of both a thioether linkage and a hydroxy-methylpropyl group. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H14O4S |
|---|---|
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
5-[(3-hydroxy-2-methylpropyl)sulfanylmethyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C10H14O4S/c1-7(4-11)5-15-6-8-2-3-9(14-8)10(12)13/h2-3,7,11H,4-6H2,1H3,(H,12,13) |
Clave InChI |
CDTMZVBBKPFDPO-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)CSCC1=CC=C(O1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Oxan-4-yl)pyrrolidin-2-yl]methanamine](/img/structure/B13615868.png)
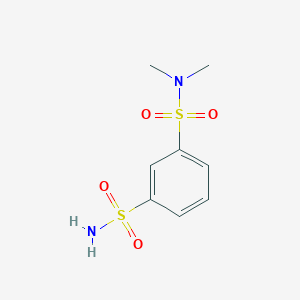


![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)

![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)

![1-[2-Chloro-6-(trifluoromethyl)phenyl]piperazine](/img/structure/B13615909.png)
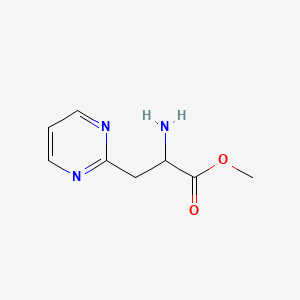
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
